N'-[(E)-furan-2-ylmethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide N'-[(E)-furan-2-ylmethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15660171
InChI: InChI=1S/C18H18N4O3/c1-2-9-24-14-7-5-13(6-8-14)16-11-17(21-20-16)18(23)22-19-12-15-4-3-10-25-15/h3-8,10-12H,2,9H2,1H3,(H,20,21)(H,22,23)/b19-12+
SMILES:
Molecular Formula: C18H18N4O3
Molecular Weight: 338.4 g/mol

N'-[(E)-furan-2-ylmethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide

CAS No.:

Cat. No.: VC15660171

Molecular Formula: C18H18N4O3

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-furan-2-ylmethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide -

Specification

Molecular Formula C18H18N4O3
Molecular Weight 338.4 g/mol
IUPAC Name N-[(E)-furan-2-ylmethylideneamino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C18H18N4O3/c1-2-9-24-14-7-5-13(6-8-14)16-11-17(21-20-16)18(23)22-19-12-15-4-3-10-25-15/h3-8,10-12H,2,9H2,1H3,(H,20,21)(H,22,23)/b19-12+
Standard InChI Key KWUATZIVJLBZIC-XDHOZWIPSA-N
Isomeric SMILES CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CO3
Canonical SMILES CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CO3

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, N-[(E)-furan-2-ylmethylideneamino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide, reflects its intricate structure. The core pyrazole ring (C₃H₃N₂) is substituted at position 3 with a 4-propoxyphenyl group and at position 5 with a carbohydrazide linker conjugated to a furan-2-ylmethylidene moiety. The E-configuration of the imine bond (C=N) in the carbohydrazide segment ensures geometric stability, which is critical for molecular interactions.

Key structural features include:

  • Pyrazole Ring: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to electron-deficient properties that facilitate nucleophilic reactions.

  • 4-Propoxyphenyl Group: A para-substituted phenyl ring with a propoxy chain (–O–C₃H₇), enhancing lipophilicity and membrane permeability.

  • Furan-2-ylmethylidene Unit: A planar, oxygen-containing heterocycle that may participate in π-π stacking or hydrogen bonding.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₃
Molecular Weight338.4 g/mol
LogP (Predicted)~3.2 (Moderate lipophilicity)
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors5 (O and N atoms)

Synthesis and Optimization

General Synthetic Pathways

The synthesis of N'-[(E)-furan-2-ylmethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide likely involves multi-step reactions, as inferred from related pyrazole derivatives. A hypothetical pathway includes:

  • Formation of 3-(4-Propoxyphenyl)-1H-pyrazole-5-carboxylic Acid:

    • Cyclocondensation of hydrazine with a β-keto ester derived from 4-propoxyphenylacetone.

    • Hydrolysis of the ester to the carboxylic acid using NaOH or HCl.

  • Conversion to Carbohydrazide:

    • Reaction with thionyl chloride (SOCl₂) to form the acid chloride, followed by treatment with hydrazine hydrate to yield the carbohydrazide.

  • Schiff Base Formation:

    • Condensation with furfural (furan-2-carbaldehyde) under acidic or neutral conditions to form the E-imine.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Est.)
1Hydrazine hydrate, ethanol, reflux60–70%
2SOCl₂, DMF catalyst, 0–5°C75–85%
3Furfural, acetic acid, 80°C, 4h50–60%

Challenges in Synthesis

  • Regioselectivity: Ensuring substitution at the pyrazole’s 3- and 5-positions requires careful control of reaction kinetics.

  • Imine Stability: The E-configuration must be preserved to avoid geometric isomerization, which could alter bioactivity.

Biological Activities and Mechanisms

Enzyme Inhibition

The carbohydrazide moiety can chelate metal ions in enzyme active sites. Preliminary molecular docking studies suggest affinity for:

  • Cyclooxygenase-2 (COX-2): Potential anti-inflammatory activity via prostaglandin suppression.

  • Acetylcholinesterase (AChE): Possible application in Alzheimer’s disease management.

Pharmaceutical Applications and Future Directions

Drug Development Prospects

Despite the lack of in vivo data for this compound, its structural features align with FDA-approved pyrazole drugs (e.g., celecoxib). Key considerations include:

  • Bioavailability: The logP value (~3.2) suggests adequate lipid solubility for oral absorption.

  • Metabolism: Propoxy groups are prone to oxidative demethylation by cytochrome P450 enzymes, necessitating prodrug strategies.

Materials Science Applications

The conjugated π-system (furan-pyrazole) could serve as a ligand for luminescent metal complexes or conductive polymers.

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